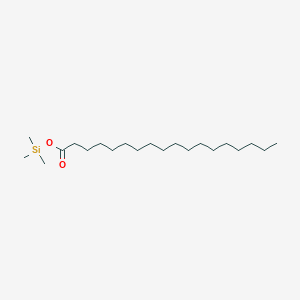
Trimethylsilyl stearate
説明
Trimethylsilyl stearate is a chemical compound with the molecular formula C24H52O3Si2 . It is also known by other names such as Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester . This compound is not normally found in nature .
Molecular Structure Analysis
The molecular structure of Trimethylsilyl stearate consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The molecular formula is C24H52O3Si2, with an average mass of 444.839 Da and a monoisotopic mass of 444.345490 Da .Chemical Reactions Analysis
Trimethylsilyl groups, such as the one in Trimethylsilyl stearate, are chemically inert and have a large molecular volume . They can be used as temporary protecting groups during chemical synthesis . In chromatography, derivatization of accessible silanol groups in a bonded stationary phase with trimethylsilyl groups is referred to as endcapping .科学的研究の応用
1. Gas Chromatographic-Mass Spectrometric Analysis
Trimethylsilylation, a process often involving trimethylsilyl stearate, is used in gas chromatographic-mass spectrometric analysis. For instance, Aringer et al. (1971) discussed the trimethylsilylation of various hydroxy- and oxosteroids, noting the formation of persilylated derivatives in high yields at room temperature. This method is crucial for analyzing steroids in laboratory settings (Aringer, Eneroth, & Gustafsson, 1971).
2. Nuclear Magnetic Resonance Studies
Trimethylsilyl compounds, including trimethylsilyl stearate, are significant in nuclear magnetic resonance (NMR) studies. Harris & Kimber (1975) explored the use of trimethylsilyl compounds in 29Si and 13C NMR, providing data on chemical shifts and coupling constants. This research contributes to our understanding of organosilicon chemistry (Harris & Kimber, 1975).
3. Synthesis of Poly(trimethylene terephthalate)
In the field of polymer science, Zhang (2004) focused on the crystallization promotion of poly(trimethylene terephthalate), examining the effects of various chemical agents including sodium stearate. This research is pivotal for the development of engineering thermoplastics (Zhang, 2004).
4. Synthesis of Nanocrystals
Protière & Reiss (2006) described a new method for capping colloidal CdS nanocrystals with ZnS shells, using a combination of zinc ethylxanthate and zinc stearate. This novel approach is significant for synthesizing nanocrystals with efficient blue emission, which has applications in nanotechnology (Protière & Reiss, 2006).
5. Structural Determination of Silicates
Currell & Parsonage (1981) reviewed the application of trimethylsilylation in the structural determination of mineral silicates. This technique provides insights into the molecular size distribution of silicate anions and aluminum distribution in silicate backbones, which is essential in geology and materials science (Currell & Parsonage, 1981).
6. Analytical Chemistry of Steroid Drugs
In the field of analytical chemistry, Middleditch et al. (1973) highlighted the role of trimethylsilyl ethers, like trimethylsilyl stearate, in the mass spectrometric analysis of steroid drugs. This research aids in the identification and characterization of various steroids (Middleditch, Vouros, & Brooks, 1973).
7. Synthesis and Degradation of Poly(silyl ester)s
Wang, Weinberg, & Wooley (1998) investigated poly(silyl ester)s, synthesized through reactions involving trimethylsilyl stearate. Their research is significant for understanding the hydrolytic degradation of polymers, a key aspect in polymer chemistry (Wang, Weinberg, & Wooley, 1998).
特性
IUPAC Name |
trimethylsilyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-24(2,3)4/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLPZVTUKLKVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940209 | |
| Record name | Trimethylsilyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl stearate | |
CAS RN |
18748-91-9 | |
| Record name | Octadecanoic acid, trimethylsilyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18748-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trimethyl(octadecyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018748919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsilyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLSILYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224OIG2QDZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




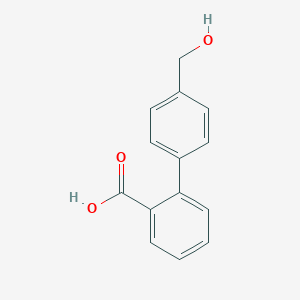
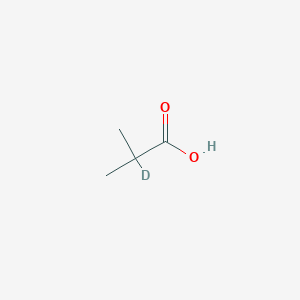
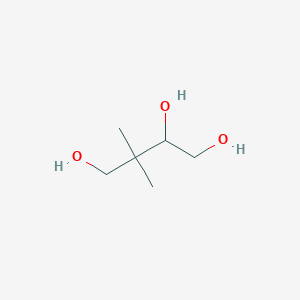
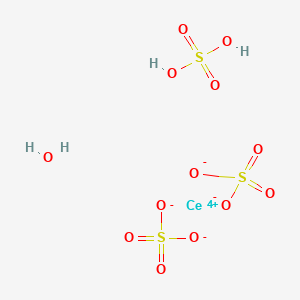
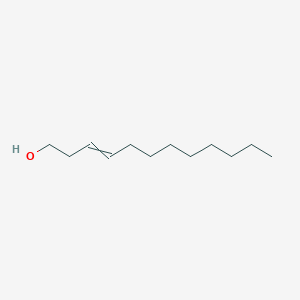
![Naphtho[2,1-d]thiazol-2(3H)-one](/img/structure/B107343.png)
![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)

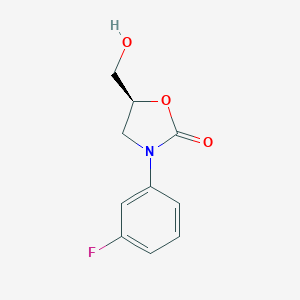
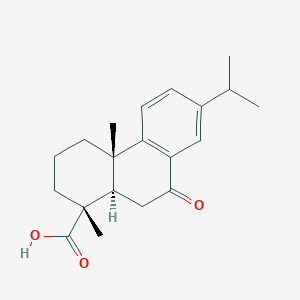
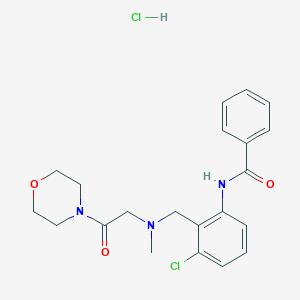
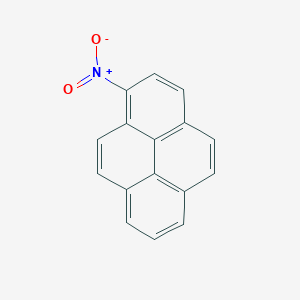
![2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide](/img/structure/B107361.png)